ethyl 2-(acetylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Description
Ethyl 2-(acetylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a polycyclic aromatic compound featuring a seven-membered cycloheptane ring fused to a thiophene moiety. The molecule contains an acetylated amino group at the 2-position and an ethyl ester at the 3-position. This compound is synthesized via the Gewald reaction, a two-step process involving cycloheptanone, sulfur, and cyanoacetate derivatives under basic conditions .
Its crystal structure (monoclinic, space group P2₁/c) reveals planar thiophene and cycloheptane rings stabilized by intramolecular hydrogen bonding (N–H⋯O) between the acetamide and ester groups . The compound serves as a versatile intermediate in medicinal chemistry, particularly for developing antiviral and anticancer agents due to its ability to undergo diverse functionalization at the amino group .
Properties
IUPAC Name |
ethyl 2-acetamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-3-18-14(17)12-10-7-5-4-6-8-11(10)19-13(12)15-9(2)16/h3-8H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLUCROSBSSLMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiophene derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antioxidant, anticorrosion, and anticancer effects.
Mode of Action
For instance, some thiophene derivatives have been found to inhibit the growth of certain bacteria and fungi, suggesting they may interfere with essential microbial processes.
Result of Action
Thiophene derivatives have been reported to exhibit antimicrobial, antioxidant, anticorrosion, and anticancer activities. These effects suggest that the compound may have a broad range of molecular and cellular effects.
Biochemical Analysis
Biological Activity
Ethyl 2-(acetylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.
- IUPAC Name : this compound
- Molecular Formula : C12H17NO2S
- Molecular Weight : 239.33 g/mol
- Melting Point : 87°C to 88°C
- Solubility : Soluble in methanol and ethanol
Synthesis
The synthesis of this compound typically involves the condensation of appropriate starting materials followed by acetylation and esterification processes. Detailed methodologies can be found in literature focusing on similar compounds within the thiophene class.
Antitumor Activity
Recent studies have highlighted the antitumor properties of this compound. For instance:
- IC50 Values : The compound has demonstrated significant cytotoxicity against various cancer cell lines. In one study, it exhibited an IC50 range from 23.2 to 49.9 µM , indicating potent activity against breast cancer cells (MCF-7) .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 23.2 | MCF-7 |
| Compound B | 49.9 | MCF-7 |
| Compound C | 52.9 | MCF-7 |
The mechanisms of action include induction of apoptosis and cell cycle arrest. Flow cytometry analysis indicated that treatment with the compound resulted in a significant increase in cells at the G2/M phase and S phase, suggesting interference with cell cycle progression .
Neuroprotective Effects
This compound has also been investigated for its neuroprotective effects. It has been shown to inhibit acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease. This inhibition can potentially enhance cholinergic neurotransmission and improve cognitive functions .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. Its efficacy against bacterial strains has been documented, although specific data on Minimum Inhibitory Concentrations (MICs) remains sparse.
Case Studies
- Breast Cancer Model : In a controlled study using MCF-7 cells:
-
Neuroprotection : Another study evaluated the neuroprotective effects in a rat model subjected to induced oxidative stress:
- The compound significantly reduced markers of oxidative damage and improved behavioral outcomes compared to control groups.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
*Reported melting points vary based on purity and crystallization conditions.
Key Observations :
- Lipophilicity: Acetylation increases lipophilicity (XLogP3 = 2.8) compared to the parent amino compound (XLogP3 = 2.1), enhancing membrane permeability .
- Solubility : Bulky substituents (e.g., 2-fluorobenzamido) reduce aqueous solubility but improve binding to hydrophobic enzyme pockets .
- Thermal Stability : Acylated derivatives generally exhibit higher melting points due to stronger intermolecular interactions .
Antiviral Activity :
- The acetylated derivative and its fluorobenzoyl analogs inhibit influenza polymerase subunits by disrupting PA-PB1 interactions. Derivatives with electron-withdrawing groups (e.g., –F, –Cl) show enhanced activity (IC₅₀ = 4–10 μM) compared to the parent compound (IC₅₀ > 50 μM) .
- Structure-Activity Relationship (SAR) : Meta-substituted benzamides exhibit superior potency due to optimal steric and electronic effects .
Anticancer Activity :
- Cyclohepta[b]thiophene-3-carboxamide derivatives demonstrate cytotoxicity against HepG-2, MCF-7, and HCT-116 cell lines. For example, the 2-chlorobenzoyl derivative (Compound 24, IC₅₀ = 4.4 μg/mL) outperforms vinblastine (IC₅₀ = 6.7 μg/mL) .
- The acetyl group alone confers moderate activity (IC₅₀ ~15 μg/mL), while halogenated acyl chains improve DNA intercalation and apoptosis induction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
